

# Pritelivir for Herpes Simplex Virus: A Technical Guide to Investigational Studies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers and Drug Development Professionals

# **Executive Summary**

Herpes Simplex Virus (HSV) infections, particularly in immunocompromised populations and cases of antiviral resistance, present a significant and persistent clinical challenge. For decades, the therapeutic landscape has been dominated by nucleoside analogues that target the viral DNA polymerase. **Pritelivir** (formerly AIC316 or BAY 57-1293), an investigational antiviral agent developed by AiCuris Anti-infective Cures AG, represents a paradigm shift in HSV treatment. As a first-in-class helicase-primase inhibitor, it employs a novel mechanism of action that circumvents common resistance pathways associated with standard-of-care therapies. This technical guide provides a comprehensive overview of the pivotal investigational studies on **Pritelivir**, summarizing its mechanism, preclinical efficacy, pharmacokinetic profile, and clinical trial data, with a focus on its development for acyclovir-resistant HSV infections.

## **Introduction: The Unmet Need in HSV Therapy**

Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) are ubiquitous pathogens causing a spectrum of diseases from oral and genital lesions to life-threatening conditions in immunocompromised individuals, such as transplant recipients, and HIV patients.[1] The standard of care, primarily nucleoside analogues like acyclovir and its prodrug valacyclovir, functions by terminating the elongation of the viral DNA chain.[1] However, the efficacy of these drugs is hampered by several factors:



- Drug Resistance: Resistance, especially in immunocompromised patients, is a growing concern. Most resistance stems from mutations in the viral thymidine kinase (TK) gene, which is required to activate nucleoside analogues.[1]
- Toxicity of Second-Line Agents: For acyclovir-resistant (ACV-R) strains, second-line treatments like foscarnet are often employed but are associated with significant toxicities, particularly nephrotoxicity.[1]
- Limited Efficacy Window: The therapeutic time window for successful intervention with nucleoside analogues can be narrow.[2]

**Pritelivir**'s development addresses this critical unmet need by targeting a different, essential viral enzyme complex, offering a new therapeutic option for patients with limited or no effective treatments.[2][3]

# Mechanism of Action: A Novel Approach to Viral Inhibition

**Pritelivir** is a potent, direct-acting antiviral that inhibits the HSV helicase-primase complex.[1] This complex is a heterotrimer, encoded by the UL5, UL52, and UL8 genes, and is indispensable for viral replication. Its functions precede the action of the viral DNA polymerase. [4]

- UL5 (Helicase): Unwinds the double-stranded viral DNA.
- UL52 (Primase): Synthesizes short RNA primers required for DNA polymerase to initiate replication.
- UL8: A non-catalytic protein essential for the complex's function.[4]

By binding to and inhibiting this complex, **Pritelivir** effectively halts the unwinding of viral DNA, thereby preventing the initiation of DNA synthesis and subsequent viral replication.[5][6] This mechanism is independent of viral thymidine kinase activation, rendering **Pritelivir** active against HSV strains that are resistant to nucleoside analogues.[2][3]





Click to download full resolution via product page

Caption: Mechanism of Action: Pritelivir vs. Nucleoside Analogue.

# **Preclinical Investigational Studies**

**Pritelivir** has demonstrated superior efficacy in multiple preclinical animal models compared to standard-of-care antivirals.

### **Experimental Protocols**

Murine Lethal Challenge Model: This model is used to assess the efficacy of an antiviral in preventing mortality from a systemic HSV infection.

Animal Model: Typically BALB/c or hairless (SKH1) mice.[7]



- Infection: Animals are infected intranasally or via skin scarification with a lethal dose of a clinical HSV-1 or HSV-2 isolate.[7][8][9]
- Treatment Regimen: Oral administration of the test compound (e.g., **Pritelivir**) or a comparator (e.g., acyclovir, valacyclovir) is initiated at a specified time point post-infection (e.g., 6 hours for early treatment, 72 hours for delayed treatment) and continued for a set duration (e.g., 5 consecutive days).[6]
- Endpoints: The primary endpoint is the survival rate over a defined period (e.g., 3 weeks).
   The dose at which 50% of infected animals survive (ED<sub>50</sub>) is calculated to determine potency.[10]

Guinea Pig Model of Genital Herpes: This model is highly relevant as it mimics many features of human genital HSV-2 infection, including primary vulvovaginitis and spontaneous recurrent lesions.[4][11]

- Animal Model: Female Hartley guinea pigs.[4]
- Infection: Animals are infected intravaginally with an HSV-2 viral suspension.[4][12]
- Treatment Regimen: Oral treatment begins at various time points post-infection (e.g., day 0 for early treatment, day 4 for delayed treatment) and continues for a specified duration.
- Endpoints:
  - Lesion Scoring: External genital lesions are scored daily based on number and severity
     (e.g., score 2 for discrete lesions, score 3 for coalesced lesions).[4][12]
  - Viral Shedding: Vaginal swabs are collected to quantify viral DNA via qPCR or infectious virus via plaque assay.[12]
  - Recurrence Rate: Following resolution of the primary infection, animals are monitored for the frequency and severity of spontaneous recurrent lesions.

#### **Preclinical Efficacy Data**

**Pritelivir** has shown significantly greater potency than acyclovir and valacyclovir in murine models.

[6][10]



Valacyclovir

| Table 1: Preclinical Efficacy (ED50) in Murine Lethal Challenge Models |              |              |           |
|------------------------------------------------------------------------|--------------|--------------|-----------|
| Compound                                                               | Virus Strain | ED50 (mg/kg) | Reference |
| Pritelivir                                                             | HSV-1        | 0.5          | [6][10]   |
| Acyclovir                                                              | HSV-1        | 22           | [6][10]   |
| Valacyclovir                                                           | HSV-1        | 17           | [6][10]   |
| Pritelivir                                                             | HSV-2        | 0.5          | [6][10]   |
| Acyclovir                                                              | HSV-2        | 16           | [6][10]   |

In the guinea pig genital herpes model, **Pritelivir** was more effective than valacyclovir at reducing lesion scores, especially in a delayed-treatment setting, and significantly reduced recurrence rates.[2]

14

# **Clinical Investigational Studies**

HSV-2

**Pritelivir** has undergone extensive clinical evaluation, culminating in a pivotal Phase 3 trial for ACV-R HSV infections in immunocompromised patients.

#### **Pharmacokinetics**

Pharmacokinetic studies in animals and humans have demonstrated favorable properties for **Pritelivir**, including good oral bioavailability and a long half-life supporting once-daily dosing.



| Table 2: Pharmacokinetic Parameters of Pritelivir |                             |                                         |           |
|---------------------------------------------------|-----------------------------|-----------------------------------------|-----------|
| Species                                           | Oral Bioavailability<br>(%) | Elimination Half-Life<br>(t1/2) (hours) | Reference |
| Rat                                               | 65%                         | 5 - 10                                  | [10]      |
| Dog                                               | 83%                         | 22 - 39                                 | [10]      |
| Monkey                                            | 63%                         | 30                                      | [10]      |
| Human                                             | ~72%                        | 52 - 83                                 | [10]      |

## **Clinical Efficacy**

Phase 2 Studies: In a Phase 2 trial involving patients with genital herpes, **Pritelivir** (100 mg once daily) was compared to valacyclovir (500 mg once daily). **Pritelivir** demonstrated superior suppression of viral shedding.

| Table 3: Phase 2 Genital<br>HSV-2 Shedding Study |                        |                          |
|--------------------------------------------------|------------------------|--------------------------|
| Endpoint                                         | Pritelivir (100 mg QD) | Valacyclovir (500 mg QD) |
| Percentage of swabs with HSV detection           | 2.4%                   | 5.3% (p=0.01)            |
| Percentage of days with genital lesions          | 1.9%                   | 3.9%                     |
| Data from reference[13]                          |                        |                          |

Phase 3 PRIOH-1 Trial (NCT03073967): This registrational trial was designed to assess the efficacy and safety of **Pritelivir** in immunocompromised patients with mucocutaneous ACV-R HSV infections.[14][15]



- Study Design: A randomized, open-label, multi-center, comparative trial. The study comprised several parts, with the pivotal Part C randomizing patients 1:1 to receive either oral **Pritelivir** or an investigator's choice of standard of care (SoC).[15][16]
- Patient Population: Immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[14][17]
- Intervention:
  - Pritelivir Arm: 100 mg once daily (following a 400 mg loading dose on day 1).[14][16]
  - SoC Arm (Investigator's Choice): Intravenous foscarnet, intravenous cidofovir, or topical agents.[14][16]
- Primary Endpoint: Superiority of Pritelivir in promoting complete healing of all mucocutaneous lesions within 28 days.[15]





#### Click to download full resolution via product page

**Caption:** Simplified workflow of the pivotal PRIOH-1 Phase 3 Trial.

The PRIOH-1 trial successfully met its primary endpoint, demonstrating statistically significant superiority of **Pritelivir** over SoC in lesion healing.

| Table 4: Pivotal Phase 3 (PRIOH-1) Efficacy<br>Results      |                  |
|-------------------------------------------------------------|------------------|
| Endpoint                                                    | Result (p-value) |
| Superiority in lesion healing at 28 days                    | p = 0.0047       |
| Superiority in lesion healing at 42 days                    | p < 0.0001       |
| Data from recent press releases regarding trial NCT03073967 |                  |

### **Resistance Profile**

**Pritelivir**'s unique mechanism of action provides a clear advantage regarding resistance.

- No Cross-Resistance: Mutations in the viral thymidine kinase or DNA polymerase genes that confer resistance to nucleoside analogues do not affect Pritelivir's activity.[2]
- Resistance Pathway: In preclinical studies, resistance to Pritelivir can be induced and is associated with mutations in the viral helicase (UL5) or primase (UL52) genes.[6]
- Clinical Findings: In a study of immunocompetent individuals treated with **Pritelivir** daily for 28 days, there was no evidence of emergent resistance-mediating mutations in HSV-2 isolates.





Click to download full resolution via product page

Caption: Pritelivir effectiveness against Acyclovir-resistant HSV.

#### **Conclusion and Future Directions**

Pritelivir has consistently demonstrated potent anti-HSV activity through its novel mechanism of inhibiting the viral helicase-primase complex. Preclinical studies have established its superior efficacy over traditional nucleoside analogues. The successful outcome of the pivotal PRIOH-1 Phase 3 trial underscores its potential as a transformative treatment for immunocompromised patients with acyclovir-resistant HSV infections, a population with a critical unmet medical need. With its favorable pharmacokinetic profile allowing for convenient oral dosing and a distinct resistance profile, Pritelivir is poised to become the first new, mechanistically distinct antiviral for HSV in decades, offering a vital therapeutic option for the most difficult-to-treat cases. Marketing authorization filings are anticipated based on these robust clinical findings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pritelivir Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial Aicuris [aicuris.com]
- 4. Guinea Pig and Mouse Models for Genital Herpes infection PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Pritelivir used for? [synapse.patsnap.com]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mouse Model of Recurrent Sublethal Herpes Simplex Virus Infection Recapitulates Human Antibody Responses to Primary and Chronic Infection [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. HSV-2 Vaginal Infection Guinea Pig Model Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of Pritelivir versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. myTomorrows â Discover and access pre-approval treatments on the platform [platform.mytomorrows.com]



- 17. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Pritelivir for Herpes Simplex Virus: A Technical Guide to Investigational Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678233#investigational-studies-on-pritelivir-for-herpes-simplex-virus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com